3-(4-tert-butylphenoxy)propanoic Acid
Overview
Description
“3-(4-tert-butylphenoxy)propanoic Acid” is a chemical compound with the molecular formula C13H18O3 . It is a solid substance . The CAS number for this compound is 23067-72-3 .
Synthesis Analysis
The synthesis of an ester, which this compound is a type of, can be accomplished in several ways. In a laboratory setting, esterification often occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of “3-(4-tert-butylphenoxy)propanoic Acid” is represented by the formula C13H18O3 . The average mass of the molecule is 222.280 Da .
Physical And Chemical Properties Analysis
“3-(4-tert-butylphenoxy)propanoic Acid” is a solid substance . The molecular weight of the compound is 206.28 . The InChI key for the compound is BNJYANVQFVSYEK-UHFFFAOYSA-N .
Scientific Research Applications
Food Contact Material Safety Evaluation The EFSA conducted a risk assessment on the additive 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, an ester with C13-C15 branched and linear alcohols, used in polyolefins for food contact materials. The panel concluded no safety concerns if its migration does not exceed 0.05 mg/kg food (Flavourings, 2011).
Antimicrobial Activity The antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, including those with a phenoxyl side chain similar to 3-(4-tert-butylphenoxy)propanoic acid, was evaluated against various bacteria and fungi. Compounds with hydrophobic substitutes on the phenoxyl side chain displayed potent activities against Gram-negative and Gram-positive bacteria (Zhang et al., 2011).
Polybenzoxazine Synthesis Phloretic acid, similar to 3-(4-tert-butylphenoxy)propanoic acid, was used as a renewable building block for polybenzoxazine synthesis. It offered an alternative to phenol for imparting specific properties to aliphatic –OH bearing molecules in materials science (Trejo-Machin et al., 2017).
Biomarker in Environmental Exposure 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid was identified as a potential urinary biomarker for exposure to certain synthetic phenolic antioxidants used in polymers. This discovery aids in understanding human exposure to these novel environmental contaminants (Liu & Mabury, 2021).
Antioxidant Synthesis and Behavior The synthesis and evaluation of antioxidants from 3,5-di-tert-butyl-4-hydroxybenzoic acid and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid highlighted their potential in enhancing the thermal stability of polymers. These antioxidants were grafted onto polymer chains, demonstrating improved efficiency and stability (Manteghi et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, propionic acid, indicates that it is flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle “3-(4-tert-butylphenoxy)propanoic Acid” with appropriate safety measures.
properties
IUPAC Name |
3-(4-tert-butylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)10-4-6-11(7-5-10)16-9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWXGILWCBBIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366682 | |
Record name | 3-(4-tert-butylphenoxy)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylphenoxy)propanoic Acid | |
CAS RN |
23067-72-3 | |
Record name | 3-(4-tert-butylphenoxy)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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